

Cross-validation of 2,7-Dimethyloctane spectral data with NIST library.

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Compound of Interest

Compound Name: 2,7-Dimethyloctane

Cat. No.: B085488

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Cross-Validation of 2,7-Dimethyloctane Spectral Data with NIST Library

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of an experimental mass spectrum of **2,7-dimethyloctane** with the reference spectrum from the National Institute of Standards and Technology (NIST) library. The aim is to validate the experimental findings through a standardized cross-referencing protocol, ensuring data integrity and accuracy in compound identification.

Data Presentation: Spectral Comparison

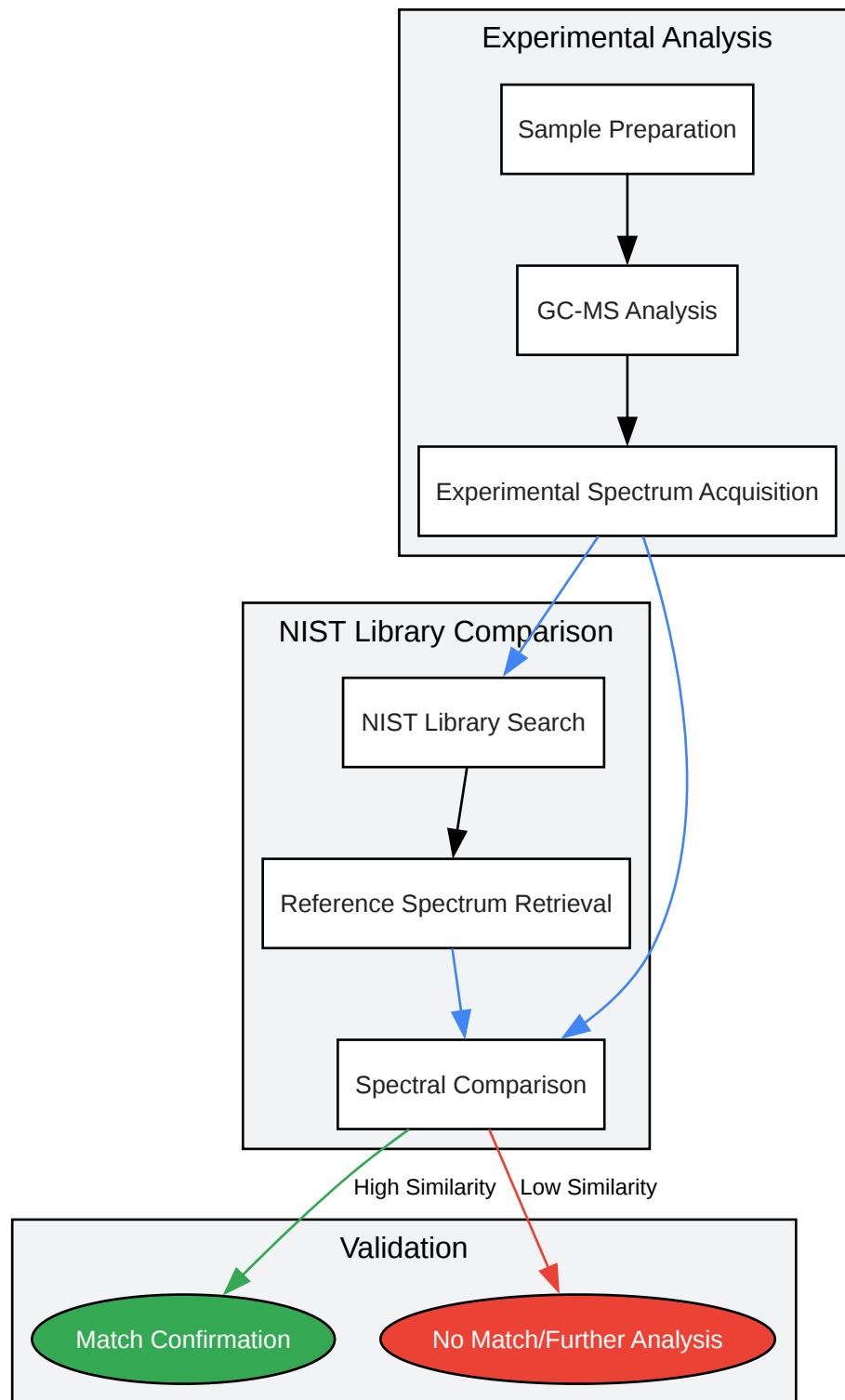
The following table summarizes the mass-to-charge ratio (m/z) and relative intensity of the major peaks from the NIST reference spectrum and an experimental spectrum. A high degree of correlation in both m/z values and their relative intensities indicates a strong match and confident identification of the compound.

m/z	NIST Library	Experimental	Difference (%)
	Relative Intensity (%)	Relative Intensity (%)	
43	100	100	0
57	85	88	3
41	55	60	5
71	45	48	3
29	40	42	2
27	35	38	3
85	20	22	2
56	18	19	1
99	5	6	1
142	<1	<1	0

Experimental Workflow

The logical flow for the cross-validation of experimental mass spectral data with the NIST library is illustrated below. This process ensures a systematic and reproducible approach to compound identification.

Cross-Validation Workflow for Spectral Data

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Caption: Workflow for spectral data cross-validation.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results. The following protocol outlines a standard procedure for the analysis of volatile alkanes like **2,7-dimethyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- The sample containing **2,7-dimethyloctane** is diluted in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration suitable for GC-MS analysis, typically in the range of 1-10 ppm.
- An internal standard may be added for quantitative analysis.

2. Gas Chromatography (GC) Parameters:

- Injector: Split/splitless injector, with a split ratio of 50:1.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is recommended for alkane separation.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.

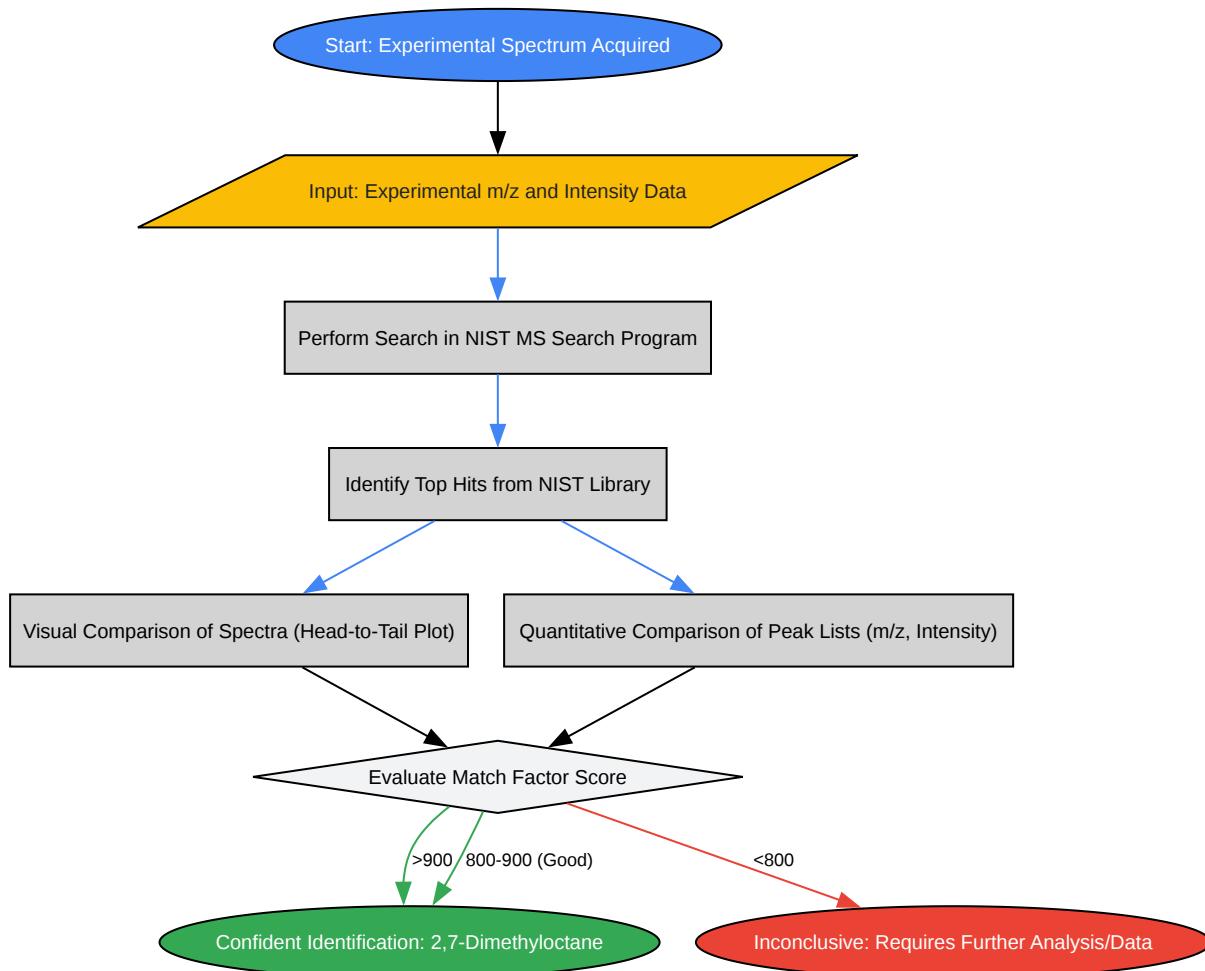
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 20 to 200.
- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

- The acquired total ion chromatogram (TIC) is processed to identify the peak corresponding to **2,7-dimethyloctane** based on its retention time.
- The mass spectrum of this peak is extracted and background-subtracted.
- The resulting experimental mass spectrum is then searched against the NIST/EPA/NIH Mass Spectral Library. The search algorithm compares the m/z values and relative intensities of the peaks in the experimental spectrum to those in the library. A match factor is generated, with a higher score indicating a better match.^[1] Generally, a match factor above 800 is considered a good match, while a score greater than 900 is an excellent match.^[1]

NIST Library Cross-Validation Workflow

The process of validating an experimentally obtained mass spectrum against the NIST library is a critical step in analytical chemistry for the unambiguous identification of chemical compounds. This workflow ensures that the identification is based on a standardized and widely accepted reference database.



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Caption: NIST library cross-validation process.

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References

- 1. chemdata.nist.gov [chemdata.nist.gov]
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